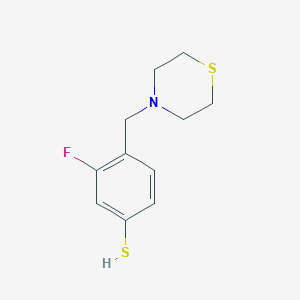

3-Fluoro-4-(thiomorpholinomethyl)benzenethiol

Description

3-Fluoro-4-(thiomorpholinomethyl)benzenethiol (CAS: Not explicitly provided; structurally similar to CAS 1379335-44-0 ) is a fluorinated aromatic thiol derivative featuring a thiomorpholinomethyl substituent. The compound combines a reactive benzenethiol group (-SH) with a fluorine atom at the 3-position and a thiomorpholine moiety at the 4-position. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, contributes to the molecule's electronic and steric properties.

Properties

IUPAC Name |

3-fluoro-4-(thiomorpholin-4-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS2/c12-11-7-10(14)2-1-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXHRBUHMYLTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=C(C=C(C=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(thiomorpholinomethyl)benzenethiol typically involves the reaction of 3-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thiol reagents to introduce the benzenethiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiomorpholinomethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Substituted benzenethiol derivatives.

Scientific Research Applications

3-Fluoro-4-(thiomorpholinomethyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(thiomorpholinomethyl)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiomorpholine ring can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (CAS 317319-16-7)

- Structure: Replaces thiomorpholinomethyl with a trifluoromethyl (-CF₃) group and substitutes thiol (-SH) with a thioamide (-C(S)NH₂).

- Properties: Melting point: 102–104°C Solubility: Dichloromethane, ether, ethyl acetate, methanol Reactivity: The electron-withdrawing -CF₃ group reduces electron density on the benzene ring, making the thioamide less nucleophilic compared to the thiol group in the target compound.

- Applications : Used in organic synthesis as a building block for heterocycles .

4-(Thiomorpholinomethyl)benzenethiol (CAS 1379335-44-0)

- Structure: Lacks the 3-fluoro substituent but retains the thiomorpholinomethyl and benzenethiol groups.

- Applications : Likely used in metal surface studies (e.g., gold adsorption ) and as a ligand in coordination chemistry.

3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol

- Structure : Replaces thiomorpholine with a 4-ethylpiperazine group.

- Properties :

- Applications: Potential use in drug discovery due to improved pharmacokinetic properties from the piperazine moiety .

Physicochemical Properties

Research Findings

- Surface Adsorption: DFT studies show benzenethiols adsorb strongly on Au(111) via Au-S bonds . The thiomorpholinomethyl group’s bulkiness may reduce packing density compared to simpler thiols like 4-methylbenzenethiol .

- Single-Molecule Detection : Surface-enhanced Raman scattering (SERS) detects single thiolated molecules with enhancement factors up to 10¹⁵ . Fluorinated thiols like the target compound may exhibit distinct Raman signatures due to C-F vibrational modes .

Biological Activity

Overview

3-Fluoro-4-(thiomorpholinomethyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a fluorinated benzene ring with a thiomorpholine moiety, which may enhance its interaction with biological targets. The presence of the thiol group (-SH) suggests potential reactivity in biological systems, particularly in redox reactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiomorpholine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Fluorination : The introduction of the fluorine atom can be performed using electrophilic fluorination methods, such as utilizing Selectfluor.

- Thiol Group Introduction : The thiol group can be introduced through reduction reactions or by direct substitution methods.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity

In addition to antimicrobial activity, the compound has been evaluated for cytotoxic effects on human cancer cell lines. The results suggest that it may induce apoptosis in cancer cells, potentially through oxidative stress mechanisms.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (melanoma) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

The proposed mechanism of action for this compound includes:

- Reactive Oxygen Species (ROS) Generation : The thiol group may facilitate the generation of ROS, leading to oxidative damage in target cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various thiol-containing compounds highlighted the superior performance of this compound compared to conventional antibiotics, suggesting its potential as a new therapeutic agent against resistant strains.

- Cytotoxicity in Cancer Research : In a recent investigation into novel anticancer agents, this compound was shown to significantly reduce cell viability in multiple cancer cell lines while exhibiting minimal toxicity to normal cells, indicating a favorable selectivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.